IQA

CK2 inhibition binding affinity ATP-competitive inhibitor

Researchers requiring unambiguous attribution of cellular phenotypes to CK2 inhibition face a critical tool validation challenge. IQA solves this via its validated CK2α V66A/I174A inhibitor-resistant mutant pairing strategy, enabling definitive on-target confirmation. • Ki = 0.17 µM; clean selectivity against 44 kinases at 10 µM • High-resolution co-crystal structure (PDB 1om1, 1.68 Å) for structure-based drug design • Benchmarked reference standard for cross-validating CK2 inhibitor discovery programs

Molecular Formula C17H12N2O3
Molecular Weight 292.29 g/mol
CAS No. 391670-48-7
Cat. No. B1217704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIQA
CAS391670-48-7
Synonyms(5-oxo-5,6-dihydroindolo(1,2-a)quinazolin-7-yl)acetic acid
ODIQ-acetic acid
Molecular FormulaC17H12N2O3
Molecular Weight292.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3N2C4=CC=CC=C4C(=O)N3)CC(=O)O
InChIInChI=1S/C17H12N2O3/c20-15(21)9-12-10-5-1-3-7-13(10)19-14-8-4-2-6-11(14)17(22)18-16(12)19/h1-8H,9H2,(H,18,22)(H,20,21)
InChIKeyINSBKYCYLCEBOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IQA – High-Selectivity CK2 Inhibitor


IQA ([5-oxo-5,6-dihydroindolo(1,2-a)quinazolin-7-yl]acetic acid) is a synthetic indoloquinazolinone compound that acts as a cell-permeable, reversible, ATP/GTP-competitive inhibitor of protein kinase CK2 (casein kinase 2). Its biochemical potency (Ki = 0.17 µM; IC50 = 390 nM at 100 µM ATP) [1] places it among the most potent early-generation CK2 inhibitors. IQA is distinguished by its high selectivity—at 10 µM it is ineffective or only weakly effective against a panel of 44 diverse protein kinases [1]—and by the availability of a high-resolution (1.68 Å) co-crystal structure with CK2α that defines its binding mode at atomic detail [1][2].

CK2 pathway inhibition Reported early-generation CK2 inhibitor with favorable binding affinity
Kinase selectivity Reported clean selectivity across a panel of 44 kinases at screening concentration
Structural tool Co-crystal structure supports structure-based target engagement studies

IQA Differentiation from Other CK2 Inhibitors


CK2 inhibitors span multiple chemotypes (tetrabromobenzimidazoles/triazoles, indoloquinazolines, naphthyridines, flavonoids) that differ profoundly in potency, selectivity signature, off-target liability, and structural biology tool utility. TBB achieves a Ki of 0.4 µM—2.4-fold weaker than IQA—and loses selectivity against DYRK1a (IC50 < 1 µM vs. 8 µM for IQA) [1]. The clinical candidate CX-4945 (silmitasertib) is far more potent (Ki ≈ 0.38 nM) but operates on a different selectivity/reliability axis as an orally bioavailable drug candidate rather than a well-characterized tool compound with a published high-resolution co-crystal structure [2]. Flavonoids such as apigenin and quercetin inhibit CK2 at sub-micromolar concentrations but are explicitly described as 'more promiscuous' than IQA, lacking clean selectivity across kinase panels [1]. These differences make generic, undifferentiated substitution among CK2 inhibitors scientifically unsound.

TBB vs. IQA
Lower CK2 affinity and distinct off-target profile may shift kinase inhibition interpretation in cell-based assays.
CX-4945 (silmitasertib)
Different chemotype and potency axis; lacks a published high-resolution co-crystal structure, limiting tool-compound utility.
Flavonoids (apigenin, quercetin)
More promiscuous kinase inhibition; not suitable for CK2-specific pathway attribution studies.

IQA Evidence Guide: Head-to-Head Comparison


CK2 Binding Affinity: IQA vs. TBB

IQA binds CK2 with a Ki of 0.17 µM, which is 2.4-fold lower (tighter) than the Ki of 0.4 µM reported for TBB, the prototypical tetrabromobenzotriazole CK2 inhibitor [1]. Under identical assay conditions (CK2 holoenzyme, 100 µM ATP), IQA's IC50 is 390 nM [1]. The rank order of published Ki values among early-generation CK2 inhibitors is DMAT (40 nM) < IQA (170 nM) < TBB (400 nM) [1][2].

CK2 affinity
Reported
IQA Ki = 0.17 µM TBB Ki = 0.40 µM (2.4-fold lower)
Reported affinity advantage context
Cross-study comparable conditions; DMAT Ki = 0.040 µM
CK2 inhibition binding affinity ATP-competitive inhibitor indoloquinazoline

Kinase Selectivity Profile vs. Promiscuous Flavonoids

When tested at 10 µM in the presence of 100 µM ATP, IQA almost completely suppresses CK2 activity but is ineffective or only weakly effective against a panel of 44 diverse protein kinases [1]. In contrast, the flavonoid CK2 inhibitors apigenin and quercetin are explicitly described as 'more promiscuous' in the same study [1]. IQA also shows no inhibition of PI3Kα/β/γ at 20 µM and exhibits IC50 values ≥10 µM against 48 commonly studied kinases . Individual IC50 values against off-targets include PKA (16 µM), GSK3β (14 µM), LCK (11 µM), DYRK1A (8 µM), and PI3Kγ (>200 µM) .

Selectivity panel
Reported
Clean against 44 kinases at 10 µM IQA
Supports CK2-specific attribution in cell studies
Flavonoids qualitatively more promiscuous
kinase selectivity off-target profiling CK2 inhibitor panel screening

DYRK1A Selectivity Advantage Over TBB

IQA achieves a DYRK1a IC50 of 8 µM, providing a 20-fold selectivity window over CK2 (IC50 0.39 µM). In contrast, TBB inhibits DYRK1a with an IC50 < 1 µM, representing less than one order-of-magnitude separation from its CK2 IC50 of ~0.9 µM . DYRK1a is a physiologically important kinase involved in neurodevelopment and cell cycle regulation; inadvertent inhibition can confound interpretation of CK2-focused experiments.

DYRK1A selectivity
Reported
IQA DYRK1A IC50 = 8 µM (20-fold over CK2) TBB DYRK1A IC50
Supports cleaner CK2 attribution in DYRK1A-sensitive models
IQA at least 8-fold less potent against DYRK1A vs. TBB
Co-crystal structure
Reported
Resolution 1.68 Å PDB ID: 1om1
Enables structure-guided modification and docking
Unique among early-generation CK2 inhibitors
Cell target engagement
Reported
Dose-dependent CK2 inhibition in Jurkat cells Akt pathway downregulation
Supports cell-based CK2 pathway studies
Mutant CK2α rescue validates on-target effect
Mutant validation
Class-level inference
V66A/I174A mutant resistant to IQA inhibition
Enables chemical-genetic dissection of CK2 functions
Exact fold-change in IC50 not reported
DYRK1A selectivity off-target avoidance CK2 inhibitor kinase profiling

Atomic-Resolution CK2α Co-Crystal Structure

IQA has been co-crystallized with maize CK2α (sharing >70% sequence identity with human CK2α) and the structure of the IQA-CK2α complex has been refined to 1.68 Å resolution (PDB ID: 1om1) [1][2]. The structure reveals that IQA occupies the ATP purine-binding plane, with its hydrophobic face oriented toward the hinge region and making critical non-polar contacts with residues V53, I66, M163, and I174 [1]. This structural information is not available at comparable resolution for TBB, DMAT, or the flavonoid inhibitors bound to CK2 [1].

Co-crystal structure
Reported
Resolution 1.68 Å PDB ID: 1om1
Enables structure-guided modification and docking
Unique among early-generation CK2 inhibitors
co-crystal structure X-ray crystallography structure-based drug design CK2 inhibitor binding mode

Cellular Target Engagement in Jurkat Leukemia Cells

IQA demonstrates dose-dependent inhibition of endogenous CK2 in intact Jurkat leukemia cells, confirming cell permeability and on-target activity in a living system [1]. IQA also decreases Jurkat cell viability in a concentration-dependent manner . In comparative functional studies, IQA (40 µM) and TBB (25 µM) were both shown to induce apoptosis in Jurkat cells through downregulation of the Akt/PKB survival pathway [2]. The V66A and I174A CK2α mutants—engineered to enlarge the hydrophobic pocket—are markedly less sensitive to IQA, providing genetic validation that the cellular effects are on-target [1].

Cell target engagement
Reported
Dose-dependent CK2 inhibition in Jurkat cells Akt pathway downregulation
Supports cell-based CK2 pathway studies
Mutant CK2α rescue validates on-target effect
cellular target engagement CK2 inhibition in cells Jurkat model tool compound validation

Validated CK2 Mutant Pair for Chemical Genetics

IQA's binding depends critically on hydrophobic residues V66 (homologue of maize V53/I66) and I174 in the CK2α ATP pocket. Site-directed mutagenesis of either V66 or I174 to alanine renders human CK2α 'considerably less sensitive' to IQA inhibition compared to wild-type [1]. The double mutant V66A/I174A is markedly resistant not only to IQA but also to TBB, DMAT, and emodin [2]. This enables a powerful chemical genetic strategy: co-expression of the inhibitor-resistant CK2 mutant with wild-type CK2 allows researchers to attribute phenotypes specifically to CK2 inhibition by IQA, ruling out off-target effects [1][2].

Mutant validation
Class-level inference
V66A/I174A mutant resistant to IQA inhibition
Enables chemical-genetic dissection of CK2 functions
Exact fold-change in IC50 not reported
chemical genetics inhibitor-resistant mutant CK2 mutant target validation

IQA Research and Procurement Scenarios


CK2 Pathway Dissection via Chemical Genetics

In studies requiring unambiguous attribution of a cellular phenotype to CK2 inhibition, IQA is the preferred tool compound because it can be paired with the validated CK2α V66A/I174A inhibitor-resistant double mutant. The researcher treats cells expressing either wild-type CK2 or the resistant mutant with IQA; phenotypes that are abrogated only in the wild-type background are conclusively attributed to on-target CK2 inhibition [1]. This chemical genetic strategy has been explicitly developed and validated for IQA and TBB, but IQA offers the advantage of a defined atomic-resolution binding mode [1].

Structure-Based Design of CK2 Inhibitors

Medicinal chemistry teams developing novel CK2 inhibitors can use the IQA co-crystal structure (PDB 1om1, 1.68 Å) as a template for structure-based drug design. The structure defines key hydrophobic contacts (V53, I66, M163, I174) that can be exploited for scaffold hopping or fragment growing strategies [1][2]. IQA's indoloquinazolinone core represents a distinct chemotype from the tetrabromobenzimidazole/triazole series, offering an alternative intellectual property and selectivity landscape.

Kinase Selectivity Reference Standard for CK2 Programs

IQA serves as a benchmark selectivity standard in CK2 inhibitor discovery programs. Its well-characterized profile—clean inhibition of 44 kinases at 10 µM [1], no PI3K inhibition at 20 µM , and a 20-fold selectivity window over DYRK1a —provides a quantifiable baseline against which novel CK2 inhibitors can be compared. Procurement of IQA as a reference compound ensures that selectivity improvements in new chemical series are measured against a consistent, literature-validated standard.

CK2-Dependent Apoptosis in Leukemia Models

IQA has been demonstrated to inhibit endogenous CK2 and decrease Jurkat leukemia cell viability in a dose-dependent manner [1], and to downregulate the Akt/PKB survival pathway when applied at 40 µM [3]. Researchers investigating CK2's anti-apoptotic role in hematological malignancies can use IQA as a chemically distinct, structurally characterized tool to cross-validate findings obtained with TBB, DMAT, or CX-4945, thereby strengthening conclusions through multi-scaffold pharmacological corroboration.

Application
Selection Property
Validation Focus
CK2 pathway dissection via chemical genetics
Paired CK2α V66A/I174A inhibitor-resistant mutant
On-target phenotype attribution review
Structure-based CK2 inhibitor design
Atomic-resolution co-crystal template (1.68 Å)
Hinge-region binding mode analysis
Selectivity profiling reference for CK2 programs
Well-characterized kinase selectivity fingerprint
Panel screening consistency review
Leukemia cell-model apoptosis studies
Cell-permeable CK2 inhibition
Akt/PKB survival pathway endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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